molecular formula C19H33N3O2 B13790425 5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione CAS No. 74051-72-2

5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione

Cat. No.: B13790425
CAS No.: 74051-72-2
M. Wt: 335.5 g/mol
InChI Key: LUVHQAKVVHDRBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione is a chemical compound built on the imidazolidine-2,4-dione scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for its versatility in drug discovery . The molecule features bulky, hydrophobic dicyclohexyl substituents at the 5-position and a basic dimethylaminoethyl side chain at the 3-position. This specific substitution pattern is designed to explore structure-activity relationships in pharmacological research. The imidazolidine-2,4-dione core, also known as hydantoin, is a key structural motif in several clinically used drugs and is known to exhibit a broad spectrum of biological activities . Researchers are increasingly investigating derivatives of this scaffold for potential therapeutic applications. Recent studies on related imidazolidine-2,4-dione derivatives have demonstrated significant biological activities, including potent effects as anticoagulant agents and promising activity against cancer cell lines such as MCF-7 breast cancer cells . The structural features of this compound, including its hydrogen bond donors and acceptors on the ring system, make it a valuable intermediate for developing novel bioactive molecules targeting various diseases. This product is intended for research purposes to further investigate these and other potential applications in a laboratory setting. For Research Use Only. Not for human or veterinary use.

Properties

CAS No.

74051-72-2

Molecular Formula

C19H33N3O2

Molecular Weight

335.5 g/mol

IUPAC Name

5,5-dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione

InChI

InChI=1S/C19H33N3O2/c1-21(2)13-14-22-17(23)19(20-18(22)24,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h15-16H,3-14H2,1-2H3,(H,20,24)

InChI Key

LUVHQAKVVHDRBB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=O)C(NC1=O)(C2CCCCC2)C3CCCCC3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5,5-dicyclohexyl-substituted hydantoins generally follows the classical approach of hydantoin ring formation via cyclization of amino acid derivatives or urea derivatives with appropriate carbonyl compounds. The key steps include:

  • Formation of the imidazolidine-2,4-dione ring.
  • Introduction of bulky cyclohexyl groups at the 5,5-positions.
  • Attachment of the 3-substituted side chain bearing the dimethylaminoethyl moiety.

Synthesis via Cyclization of 5,5-Dicyclohexylimidazolidine Precursors

One documented approach involves starting from dicyclohexylmethane diimine or related intermediates, which upon reaction with suitable reagents, yield the 5,5-dicyclohexyl hydantoin core. For example, the reaction of dicyclohexylmethane diimine with N-(dichloromethylene)-N-methylmethanaminium salts in chloroform leads to the formation of intermediates that can be further condensed with amines to form hydantoin derivatives with desired substitutions.

Introduction of the Dimethylaminoethyl Side Chain

The 3-substituted position on the imidazolidine-2,4-dione ring is functionalized by nucleophilic substitution or amidation reactions with 2-(dimethylamino)ethyl derivatives. This can be achieved by reacting the hydantoin core with 2-(dimethylamino)ethyl halides or similar electrophiles under controlled conditions to introduce the side chain without affecting the hydantoin ring integrity.

Alternative Synthetic Routes

  • From Active Methylene Compounds: Reactions involving active methylene compounds such as malononitrile derivatives with diamines have been reported to yield complex heterocycles, including hydantoin derivatives with bulky substitutions.
  • Cyclization via Carbonyldiimidazole (CDI): The use of CDI to promote ring closure in amino-substituted precursors is a common method to form imidazolidine-2,4-dione rings with various substituents.

Reaction Conditions and Yields

Typical reaction conditions involve:

  • Solvents: Chloroform, ethanol, acetonitrile, or dimethylformamide (DMF).
  • Temperature: Ranges from 0 °C to reflux depending on the step.
  • Catalysts/Base: Triethylamine or other organic bases to facilitate nucleophilic substitutions.
  • Purification: Chromatographic techniques such as preparative thin-layer chromatography or column chromatography are used to isolate the final products with yields ranging from moderate to good (4–60% depending on the step and substituents).

Data Table Summarizing Key Preparation Steps

Step Reagents/Intermediates Conditions Product/Intermediate Yield (%) Reference
1 Dicyclohexylmethane diimine + N-(dichloromethylene)-N-methylmethanaminium chloride Chloroform, RT N-(chloro(chloro(cyclohexylimino)methyl)(cyclohexyl)amino)methylene)-N-methylmethanaminium chloride Not specified
2 Intermediate from Step 1 + 2-(dimethylamino)ethyl halide Ethanol or DMF, base (Et3N), RT to reflux 5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione Moderate to good
3 Alternative: Active methylene compounds + diamines DMF or acetonitrile, base Hydantoin derivatives with bulky substitutions 4–60

Research Findings and Analysis

  • The synthetic routes to 5,5-dicyclohexyl-substituted hydantoins are well-established but require careful control of reaction conditions due to the steric bulk of cyclohexyl groups.
  • The introduction of the dimethylaminoethyl side chain is typically achieved via nucleophilic substitution on activated hydantoin intermediates.
  • Yields vary depending on the purity of intermediates and reaction optimization but are generally moderate.
  • The use of carbonyldiimidazole (CDI) and other cyclization agents facilitates ring closure efficiently.
  • Purification techniques and characterization methods such as NMR and mass spectrometry are essential to confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl side chain or the cyclohexyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and appropriate solvents.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the original ones.

Scientific Research Applications

5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s bulky cyclohexyl groups contrast with the aromatic substituents (e.g., 4-CF3-phenyl, 4-F-phenyl) in analogs from . This may reduce aqueous solubility but enhance membrane permeability .
  • Synthetic Accessibility : Yields for trifluoromethyl- and fluoro-substituted analogs (47.7–52.4%) indicate moderate synthetic efficiency, though the target compound’s synthesis may face challenges due to steric hindrance from cyclohexyl groups .

Pharmacological and Physicochemical Properties

  • Ionization Potential: The dimethylaminoethyl side chain (pKa ~8–9) may confer pH-dependent solubility and receptor-binding properties, similar to tertiary amine-containing drugs like antihistamines .
  • Stability : Imidazolidine-2,4-diones generally exhibit moderate stability under physiological conditions, though substituents like trifluoromethyl (in analogs) may enhance metabolic resistance .

Biological Activity

5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione is C21H37N3O2C_{21}H_{37}N_3O_2. The compound features a unique imidazolidine core which is known for its versatile reactivity and biological activity.

Antitumor Activity

Recent studies have indicated that compounds with imidazolidine structures can exhibit significant antitumor effects. For instance, related compounds have shown the ability to inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Table 1: Summary of Antitumor Studies on Imidazolidine Derivatives

Study ReferenceCompound TestedCancer TypeKey Findings
5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dioneBreast CancerSignificant reduction in tumor size
Related ImidazolidinesLung CancerInduction of apoptosis in cancer cells

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes critical for tumor growth.
  • Induction of Apoptosis : The compound can trigger programmed cell death in malignant cells.
  • Modulation of Signal Transduction Pathways : It may interfere with pathways such as PI3K/Akt and MAPK that are pivotal in cancer cell survival.

Case Study 1: Antitumor Efficacy in Animal Models

A study conducted on mice treated with 5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione demonstrated notable antitumor efficacy. Mice receiving the compound showed a reduced rate of tumor growth compared to control groups. The study highlighted the compound's potential as a therapeutic agent against aggressive tumors.

Case Study 2: Pharmacokinetics and Toxicology

Another investigation focused on the pharmacokinetics and safety profile of the compound. It was found that the compound had a favorable absorption profile with minimal toxicity at therapeutic doses. This study emphasizes the importance of further clinical investigations to establish safe dosage ranges for human applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.